1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride

Overview

Description

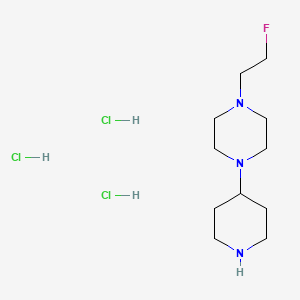

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride typically involves the following steps:

Formation of 1-(2-Fluoroethyl)piperazine: This can be achieved by reacting piperazine with 2-fluoroethyl chloride under basic conditions.

Substitution with Piperidinyl Group: The intermediate 1-(2-Fluoroethyl)piperazine is then reacted with 4-piperidinyl chloride in the presence of a suitable base to form 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine.

Formation of Trihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The piperidinyl group may also contribute to the compound’s overall activity by modulating its pharmacokinetic properties.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can be compared with other piperazine derivatives, such as:

1-(2-Chloroethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

1-(2-Bromoethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl and bromoethyl counterparts. This makes it a valuable compound for various research applications.

Biological Activity

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is a synthetic compound that belongs to the piperazine class of molecules. This compound has garnered attention due to its potential pharmacological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a fluorinated ethyl group and an additional piperidine moiety. This structural configuration is crucial for its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathways, which are critical in cell proliferation and differentiation. Inhibition of these pathways can lead to reduced tumor growth in certain cancer models .

- Neurotransmitter Modulation : Studies suggest that similar piperazine derivatives can influence neurotransmitter systems, particularly dopamine and norepinephrine. For instance, compounds in this class have been reported to modulate dopamine levels in the brain, which could have implications for treating neuropsychiatric disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor properties, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to its ability to inhibit MEK pathways .

- Neurotransmitter Effects : Another investigation focused on the compound's effect on neurotransmitter turnover in rat models. It was found that doses ranging from 50-250 mg/kg led to transient increases in dopamine levels, suggesting potential applications in treating disorders characterized by dopamine dysregulation .

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOPKCXAJACYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.